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molecular formula C9H5FO2S B1268652 5-Fluoro-1-benzothiophene-2-carboxylic acid CAS No. 70060-13-8

5-Fluoro-1-benzothiophene-2-carboxylic acid

Cat. No. B1268652
M. Wt: 196.2 g/mol
InChI Key: PLVPMOSTGNZKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965749

Procedure details

In a glass pressure bottle, 2,5-difluorobenzaldehyde (11 ml, 0.1 mol) was added to a solution of 2-mercaptoacetic acid (9 ml) in potassium hydroxide (16.5 g) and water (155 ml). The bottle was then sealed and heated in a hot oil bath to 125±5° C. for 1.25 hours. The bottle was then removed from the hot oil bath and cooled. A pale yellow precipitate was obtained in the bottle. At ambient temperature, the bottle was opened and sufficient water was added to dissolve the precipitate. The resultant aqueous material was washed with ether and then acidified with hydrochloric acid to produce a pale yellow solid. The pale yellow solid was collected on a filter, washed with water and dried, to produce 15.5 g of 5-fluoro-2-benzo-[b]thiophenecarboxylic acid (80.1% yield, mp>300° C.).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
solvent
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[SH:11][CH2:12][C:13]([OH:15])=[O:14]>[OH-].[K+].O>[F:10][C:7]1[CH:8]=[CH:9][C:2]2[S:11][C:12]([C:13]([OH:15])=[O:14])=[CH:4][C:3]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
Quantity
9 mL
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
16.5 g
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
155 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was then sealed
CUSTOM
Type
CUSTOM
Details
The bottle was then removed from the hot oil bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A pale yellow precipitate was obtained in the bottle
CUSTOM
Type
CUSTOM
Details
At ambient temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
WASH
Type
WASH
Details
The resultant aqueous material was washed with ether
CUSTOM
Type
CUSTOM
Details
to produce a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The pale yellow solid was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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